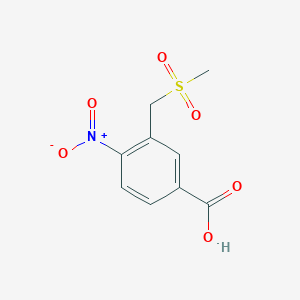
3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a nitro group at the 4-position and a methylsulfonylmethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the methylsulfonylmethyl group. One common synthetic route is as follows:
Nitration: The benzoic acid derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Sulfonylation: The nitrated product is then reacted with a methylsulfonylmethyl reagent under basic conditions to introduce the methylsulfonylmethyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methylsulfonylmethyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Hydrogen peroxide or other peroxides.
Major Products
Reduction: 3-((Methylsulfonyl)methyl)-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 3-((Methylsulfonyl)methyl)-4-nitrobenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylsulfonylmethyl group can also modulate the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoic acid: Lacks the methylsulfonylmethyl group, making it less reactive in certain chemical reactions.
3-Methylsulfonylbenzoic acid: Lacks the nitro group, affecting its biological activity and reactivity.
3-Nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group, altering its solubility and reactivity.
Uniqueness
3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C9H9NO6S |
|---|---|
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
3-(methylsulfonylmethyl)-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO6S/c1-17(15,16)5-7-4-6(9(11)12)2-3-8(7)10(13)14/h2-4H,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
TUYVDFWOWSMHKG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



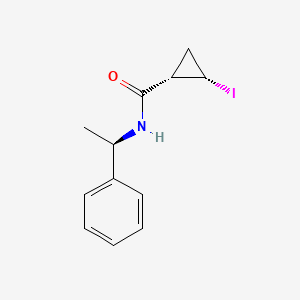
![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)
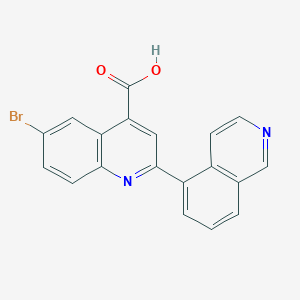
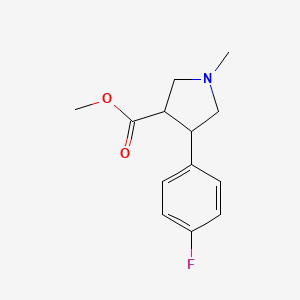

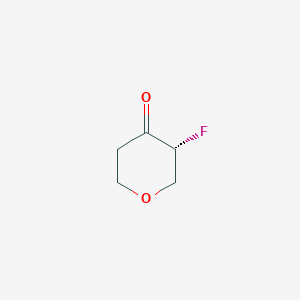

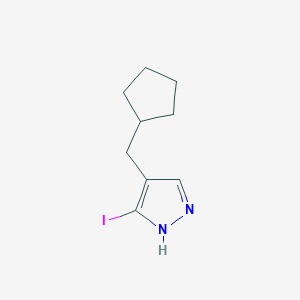
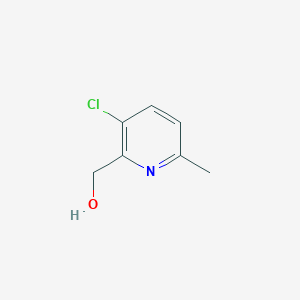
![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
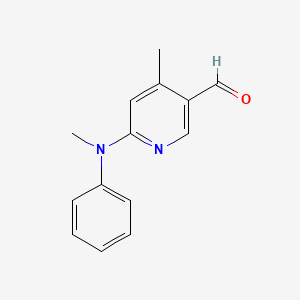
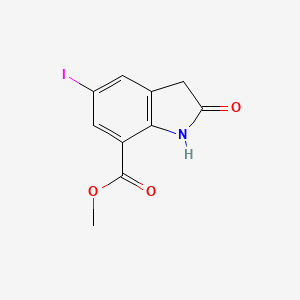
![2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)
